molecular formula C15H28N2O2 B117482 Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate CAS No. 125541-12-0

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate

Cat. No.: B117482
CAS No.: 125541-12-0
M. Wt: 268.39 g/mol
InChI Key: ZOUFAXNJXMEHBE-UHFFFAOYSA-N
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Description

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate is a chemical compound with the molecular formula C15H28N2O2 and a molecular weight of 268.40 g/mol . This compound is a piperidine derivative and is typically utilized in scientific research and development as a key chemical building block or synthetic intermediate . Its primary research value lies in its potential use in medicinal chemistry for the synthesis of more complex molecules, particularly in pharmaceutical research where the piperidine scaffold is a common structural motif . Suppliers often recommend storing similar research compounds in a dark place, sealed in a dry environment, and at cool temperatures of 2-8°C to ensure stability . This product is strictly labeled as For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers are advised to consult the safety data sheet for appropriate handling and hazard information.

Properties

IUPAC Name

tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOUFAXNJXMEHBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561794
Record name tert-Butyl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125541-12-0
Record name tert-Butyl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The mode of action of “Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate” is currently unknown due to the lack of specific information on its targets. The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. .

Biological Activity

Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a piperidine core structure with tert-butyl and carboxylate substituents, which influence its solubility and interaction with biological targets. The molecular formula is C14H24N2O2C_{14}H_{24}N_2O_2, contributing to its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Its mechanism of action includes:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in neuropharmacological pathways, such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE) .
  • Anti-inflammatory Effects : Research indicates that derivatives of piperidine can modulate inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome, which plays a crucial role in cytokine release and pyroptotic cell death .

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related piperidine derivatives have shown efficacy against various strains of bacteria and fungi, including Candida albicans, where they exhibited antifungal activity comparable to traditional antifungal agents like fluconazole .

Neuropharmacological Effects

The compound has been evaluated for its neuroprotective properties. It has been suggested that modifications to the piperidine structure can enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .

In Vitro Studies

In vitro studies have assessed the cytotoxicity and anti-inflammatory effects of this compound. For example, a study involving differentiated THP-1 cells showed that treatment with this compound resulted in a significant decrease in IL-1β release, indicating its potential as an anti-inflammatory agent .

StudyCompoundBiological ActivityIC50 (µM)
1This compoundInhibition of IL-1β release10
2Related piperidine derivativeAntifungal against C. albicansComparable to fluconazole

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed that specific substitutions on the piperidine ring can significantly enhance biological activity. For instance, modifications that increase lipophilicity or alter steric hindrance have been shown to improve enzyme inhibition rates .

Scientific Research Applications

Targeted Protein Degradation

One of the most promising applications of TBPP is in the development of PROTACs (Proteolysis Targeting Chimeras). TBPP acts as a semi-flexible linker that connects a ligand for a target protein to an E3 ligase ligand, facilitating the degradation of specific proteins within cells. The incorporation of rigid linkers like TBPP can optimize the orientation and efficacy of these bifunctional degraders, enhancing their drug-like properties and improving ternary complex formation .

Key Benefits:

  • Enhances specificity in targeting proteins for degradation.
  • Potentially reduces off-target effects compared to traditional small-molecule drugs.

Neuroprotective Properties

Research indicates that TBPP and its derivatives exhibit neuroprotective effects, particularly against oxidative stress and neuroinflammation, which are crucial in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds similar to TBPP can inhibit acetylcholinesterase (AChE) and β-secretase activities, both of which are involved in the pathology of Alzheimer's disease.

Case Study:
In animal models subjected to scopolamine-induced oxidative stress, administration of TBPP resulted in significant reductions in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation and oxidative damage.

Anticancer Activity

TBPP has also been investigated for its potential anticancer properties. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including HeLa and MCF-7 cells. The mechanism underlying this activity is believed to involve the induction of apoptosis through caspase activation pathways.

Case Study:
In one study, TBPP was shown to induce apoptosis in cancer cells by activating caspases, leading to cell death and highlighting its potential as an anticancer therapeutic agent.

Data Table: Summary of Biological Activities

Activity Description
Targeted Protein DegradationActs as a linker in PROTACs for specific protein degradation
Neuroprotective EffectsInhibits AChE and β-secretase; reduces oxidative damage in neurodegeneration models
Anticancer ActivityInduces apoptosis in cancer cell lines (e.g., HeLa, MCF-7) through caspase activation

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield secondary amines. This reaction is critical for deprotection in drug synthesis workflows.

Table 1: Hydrolysis Reaction Parameters

ConditionsReagentsTemperatureTimeProductYieldSource
Acidic (HCl)6M HCl in dioxane80°C4 hr4-piperidin-1-ylpiperidine92%
Basic (NaOH)2M NaOH in MeOH/H₂O (1:1)60°C6 hr4-piperidin-1-ylpiperidine85%

The acidic route achieves higher yields due to faster cleavage kinetics, while the basic method minimizes side reactions in acid-sensitive substrates.

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation and acylation reactions. For example, coupling with aryl halides via Buchwald-Hartwig amination has been demonstrated:

Reaction Example :
TBPPC+4 bromotoluenePd OAc 2,XantphosN aryl derivative\text{TBPPC}+\text{4 bromotoluene}\xrightarrow{\text{Pd OAc }_2,\text{Xantphos}}\text{N aryl derivative}

Key Data :

  • Catalyst: Pd(OAc)₂/Xantphos

  • Base: Cs₂CO₃

  • Solvent: Toluene

  • Yield: 78% (isolated)

Cross-Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions when functionalized with boronic esters.

Table 2: Suzuki Coupling Performance

Boronic EsterCatalyst SystemProduct ClassYieldApplicationSource
4-Methoxyphenylboronic acidPd(dppf)Cl₂Biarylpiperidines82%Kinase inhibitor synthesis

This method enables rapid diversification of the piperidine core for structure-activity relationship (SAR) studies .

Oxidation and Reduction

The tertiary amine moiety resists oxidation, but the carbamate group can be modified:

  • Oxidation : Limited to carbamate cleavage; no direct oxidation of the piperidine ring observed.

  • Reduction : Hydrogenolysis (H₂/Pd-C) removes the tert-butyl group without affecting the piperidine-piperidine backbone.

Alkylation/Arylation at Piperidine Nitrogen

Mitsunobu Reaction Example :
TBPPC+4 nitrophenolDIAD PPh3O aryl derivative\text{TBPPC}+\text{4 nitrophenol}\xrightarrow{\text{DIAD PPh}_3}\text{O aryl derivative}

  • Yield: 67%

  • Key Side Product: DIAD byproducts (12%)

Stability Under Thermal and Photolytic Conditions

Thermogravimetric Analysis (TGA) Data :

  • Decomposition onset: 210°C

  • Major degradation pathway: Retro-ene reaction releasing isobutylene

Photolytic studies show <5% degradation under UV light (254 nm, 24 hr), confirming suitability for light-mediated reactions.

Comparison with Similar Compounds

Amino Derivatives

  • Example: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7, C₁₅H₂₃N₃O₂, MW 277.36) Key Features: The amino and pyridyl groups enhance polarity, improving aqueous solubility. Applications: Used in kinase inhibitor research due to pyridine’s affinity for metal ions and hydrogen bonding .

Hydroxyl Derivatives

  • Example: tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS 384b192, C₁₀H₁₉NO₃, MW 201.26) Key Features: The hydroxyl group enables hydrogen bonding and serves as a handle for further functionalization. Applications: Intermediate in synthesizing antipsychotic drugs (e.g., aripiprazole derivatives) .

Aromatic/Heteroaromatic Derivatives

  • Applications: Building block in antiviral and anticancer agents .

Piperidine-Piperidine Derivatives

  • Example : tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate (CAS 879883-54-2, C₁₆H₃₀N₂O₂, MW 282.42)
    • Key Features : The piperidinylmethyl group increases rigidity and conformational stability.
    • Applications : Used in peptide mimetics and protease inhibitors .

Comparative Data Table

Compound Name CAS Number Molecular Formula MW Key Features Applications
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 1707580-61-7 C₁₅H₂₃N₃O₂ 277.36 Amino, pyridyl groups Kinase inhibitors
tert-Butyl 4-hydroxypiperidine-1-carboxylate 384b192 C₁₀H₁₉NO₃ 201.26 Hydroxyl group Antipsychotic intermediates
tert-Butyl 4-(2-chloropyridin-4-yl)piperidine-1-carboxylate 1001754-89-7 C₁₅H₂₁ClN₂O₂ 296.79 Chloropyridine substituent Antiviral agents
tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate 879883-54-2 C₁₆H₃₀N₂O₂ 282.42 Piperidine-piperidine linkage Protease inhibitors
tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride 871115-32-1 C₁₁H₂₂N₄O₂·HCl 278.78 Guanidine moiety Enzyme-targeting drugs

Preparation Methods

Alkylation of Piperidine Derivatives

The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine in piperidine, enabling selective functionalization at the 4-position. A widely adopted method involves the conversion of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to its corresponding mesylate or tosylate derivative, followed by nucleophilic displacement with piperidine (Fig. 1A).

Reaction Conditions :

  • Substrate : tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 mmol)

  • Activating Agent : Methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C

  • Nucleophile : Piperidine (1.5 equiv) in DMF at 60°C for 12 hours

  • Yield : 72% after silica gel chromatography (20% ethyl acetate/hexane)

This method’s efficiency is contingent upon the complete activation of the hydroxyl group. Incomplete mesylation, often due to moisture contamination, reduces yields to <50%. Anhydrous conditions and molecular sieves (4Å) are critical for reproducibility.

Palladium-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination

For introducing the piperidinyl group at the 4-position, Buchwald-Hartwig amination offers superior regiocontrol compared to nucleophilic substitution. A representative protocol employs:

Catalytic System :

  • Catalyst : Pd₂(dba)₃ (5 mol%)

  • Ligand : XPhos (12 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene at 100°C for 24 hours

Substrate Scope :

  • Electrophile : tert-Butyl 4-bromopiperidine-1-carboxylate

  • Nucleophile : Piperidine

Yield : 85% with >95% purity (HPLC)

Steric hindrance from the Boc group necessitates bulky ligands (XPhos) to stabilize the palladium intermediate. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (82%).

Reductive Amination Pathways

Two-Step Protection-Amination Sequence

Reductive amination between tert-butyl 4-oxopiperidine-1-carboxylate and piperidine provides an alternative route:

  • Imine Formation : React 4-oxopiperidine with piperidine (1.2 equiv) in methanol at 25°C for 6 hours.

  • Reduction : Sodium cyanoborohydride (1.5 equiv) in the presence of acetic acid (0.1 equiv) at 25°C for 12 hours.

Yield : 68% after Boc deprotection (if required) and chromatographic purification

This method avoids harsh alkylation conditions but requires careful pH control during reduction (optimal pH: 5–6).

Comparative Analysis of Synthetic Methods

Method Yield Purity Key Advantages Limitations
Nucleophilic Substitution72%>95%Scalable, minimal metal residueMoisture-sensitive intermediates
Buchwald-Hartwig85%>98%Excellent regiocontrolHigh catalyst loading (5 mol% Pd)
Reductive Amination68%92%Mild conditions, no halide byproductsRequires pH optimization

Data synthesized from.

Mechanistic and Kinetic Considerations

Steric Effects in Coupling Reactions

The tert-butyl group induces significant steric hindrance, slowing transmetalation steps in palladium-catalyzed reactions. Computational studies (DFT, B3LYP/6-31G*) reveal a 15 kcal/mol activation barrier increase compared to non-Boc-protected analogs. Mitigation strategies include:

  • Temperature Optimization : Raising reaction temperature to 100°C accelerates oxidative addition.

  • Ligand Design : Bulky bisphosphine ligands (e.g., DavePhos) enhance catalyst turnover.

Analytical Validation Protocols

Purity Assessment

  • HPLC : C18 column (4.6 × 150 mm), 1.0 mL/min gradient (20%–80% acetonitrile in H₂O + 0.1% TFA), Rt = 8.2 min.

  • ¹H NMR (400 MHz, CDCl₃): Characteristic peaks at δ 1.45 (s, 9H, Boc), 3.40–3.60 (m, 4H, piperidine N-CH₂), 4.10 (br s, 2H, piperidine COOCH₂).

Industrial-Scale Production Insights

Continuous Flow Reactor Design

A pilot-scale continuous flow system (Fig. 2B) achieves 90% yield for nucleophilic substitution:

  • Residence Time : 30 minutes

  • Temperature : 80°C

  • Solvent : DMF with in-line water scavenging

This system reduces waste by 40% compared to batch processes.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–N bond formation using Ir(ppy)₃ (2 mol%) and NiCl₂·glyme (10 mol%) enables room-temperature synthesis with 75% yield.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for synthesizing Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:

  • Condensation and Protection : Reacting piperidine derivatives with tert-butyl carbamate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tert-butoxycarbonyl (Boc) protecting group .
  • Coupling Reactions : Subsequent alkylation or amidation steps to introduce substituents like phenyl or pyridyl groups, often using catalysts or optimized solvents (e.g., DMF or THF) to enhance yields .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC or GC-MS .

Q. What analytical techniques are recommended for characterizing this compound?

  • Chromatography : HPLC-TOF for precise mass determination (e.g., theoretical mass 276.1838 vs. measured Δppm: -1.34) and GC-MS with EI ionization for fragmentation patterns (base peaks at m/z 57, 83, 93) .
  • Spectroscopy : FTIR-ATR (4000–400 cm⁻¹) to identify functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and tertiary amine bands .
  • Structural Confirmation : NMR (¹H/¹³C) to resolve piperidine ring protons (δ 1.4–3.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .

Q. What safety protocols are essential during synthesis and handling?

  • PPE : Wear NIOSH-certified respirators (e.g., OV/AG/P99 filters for vapor protection), chemical-resistant gloves, and safety goggles .
  • Ventilation : Use fume hoods or BS-approved ventilation systems to mitigate inhalation risks .
  • Storage : Store in tightly sealed containers at 2–8°C, away from oxidizing agents and heat sources .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .

Advanced Research Questions

Q. How can researchers resolve contradictory analytical data (e.g., purity vs. functional group integrity)?

  • Cross-Validation : Combine HPLC (purity) with FTIR-ATR (functional groups) and NMR (structural confirmation). For example, a purity >98% via HPLC may still require NMR to rule out stereoisomers .
  • Batch Analysis : Compare multiple synthesis batches using GC-MS retention time locking (e.g., tetracosane at 9.258 min) to identify process-related impurities .
  • Stability Testing : Monitor decomposition under stress conditions (e.g., 40°C/75% RH for 4 weeks) to detect degradation products via LC-MS .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity in coupling reactions. For example, DMF increases reaction rates but may require post-reaction dialysis .
  • Catalyst Selection : Use Pd/C or nickel catalysts for hydrogenation steps, optimizing H₂ pressure (1–3 atm) and temperature (25–50°C) to reduce byproducts .
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., Boc deprotection with TFA) to improve heat dissipation and scalability .

Q. What is the impact of structural modifications (e.g., substituents) on compound stability and reactivity?

  • Electron-Withdrawing Groups : Substituents like nitro (e.g., 3-nitrobenzyl) increase electrophilicity but may reduce shelf life due to hydrolysis sensitivity .
  • Steric Effects : Bulky groups (e.g., tert-butyl) enhance steric shielding of the piperidine ring, improving thermal stability (decomposition >200°C) .
  • pH Sensitivity : Amine-containing derivatives (e.g., 4-aminopiperidine) require pH-controlled storage (pH 6–8) to prevent oxidation or dimerization .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental physicochemical properties?

  • LogP Discrepancies : If experimental logP (e.g., 2.1) deviates from computational predictions (e.g., 2.5), validate via shake-flask method using octanol/water partitioning .
  • Melting Point Variability : Differences may arise from polymorphism. Use DSC to identify crystalline forms and optimize recrystallization solvents (e.g., ethanol vs. hexane) .

Methodological Recommendations

  • Toxicity Gaps : While acute toxicity data are limited (IARC/ACGIH classifications pending), assume LD50 < 500 mg/kg (rat, oral) and use ALARA (As Low As Reasonably Achievable) exposure principles .
  • Ecological Impact : Treat as a persistent organic pollutant (absence of biodegradation data) and incinerate waste at >1000°C with scrubbers to minimize emissions .

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